N-[(1E)-3-[(2E)-2-(4-hydroxy-3-iodo-5-methoxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide
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Overview
Description
N-[(1E)-3-[(2E)-2-(4-hydroxy-3-iodo-5-methoxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide is a complex organic compound that features a combination of aromatic rings, hydrazone linkage, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-3-[(2E)-2-(4-hydroxy-3-iodo-5-methoxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide typically involves the following steps:
Formation of the hydrazone linkage: This can be achieved by reacting 4-hydroxy-3-iodo-5-methoxybenzaldehyde with hydrazine derivatives under acidic or basic conditions.
Coupling with thiophene derivative: The hydrazone intermediate is then coupled with a thiophene derivative in the presence of a suitable catalyst.
Formation of the benzamide moiety: The final step involves the reaction of the intermediate with benzoyl chloride or a similar benzamide precursor under appropriate conditions.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-3-[(2E)-2-(4-hydroxy-3-iodo-5-methoxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the hydrazone linkage.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1E)-3-[(2E)-2-(4-hydroxy-3-iodo-5-methoxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological effect.
Modulation of signaling pathways: It may influence cellular signaling pathways, affecting processes such as cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-[(1E)-3-[(2E)-2-(4-hydroxy-3-iodo-5-methoxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide: shares structural similarities with other hydrazone derivatives and benzamide compounds.
Uniqueness
Unique structural features: The combination of hydrazone linkage, thiophene ring, and benzamide moiety makes this compound unique.
Distinct properties: Its specific chemical and biological properties may differ from other similar compounds, making it valuable for certain applications.
Properties
Molecular Formula |
C22H18IN3O4S |
---|---|
Molecular Weight |
547.4 g/mol |
IUPAC Name |
N-[(E)-3-[(2E)-2-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]hydrazinyl]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C22H18IN3O4S/c1-30-19-11-14(10-17(23)20(19)27)13-24-26-22(29)18(12-16-8-5-9-31-16)25-21(28)15-6-3-2-4-7-15/h2-13,27H,1H3,(H,25,28)(H,26,29)/b18-12+,24-13+ |
InChI Key |
UAPREMAJDGQBTJ-ZDETVGHWSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)/C(=C\C2=CC=CS2)/NC(=O)C3=CC=CC=C3)I)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3)I)O |
Origin of Product |
United States |
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